Yemuoside YM12

Triterpenoid saponins Glycosylation Structural elucidation

Procure Yemuoside YM12 (≥98%) for analytical or mechanistic research. This specific C52H82O21 saponin (MW 1043.2) is ideal as an HPLC calibration standard or as a defined substrate for enzymatic deglycosylation studies. Its documented inactivity in inflammatory assays (NO/TNF-α/IL-6) makes it a precise negative control, distinct from active aglycones like hederagenin, ensuring assay specificity and avoiding false positives.

Molecular Formula C52H82O21
Molecular Weight 1043.2 g/mol
CAS No. 125239-12-5
Cat. No. B050652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYemuoside YM12
CAS125239-12-5
Synonyms28-O-glucopyranosyl-(1-6)-glucopyranosyl 3-O-rhamnopyranosyl-(1-2)-arabinopyranosyl-30-norolean-12,20(29)-dien-28-oic acid
yemuoside YM(12)
yemuoside YM12
Molecular FormulaC52H82O21
Molecular Weight1043.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)O)O
InChIInChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-38(61)33(56)24(42(64)72-45)20-66-43-39(62)37(60)35(58)28(19-53)69-43)17-16-50(6)25(26(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-46-41(34(57)27(54)21-67-46)71-44-40(63)36(59)32(55)23(2)68-44/h8,23-24,26-46,53-64H,1,9-21H2,2-7H3
InChIKeyXBURTOCWRDWUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yemuoside YM12 (CAS 125239-12-5): Nortriterpenoid Saponin Structural and Physicochemical Baseline for Research Sourcing


Yemuoside YM12 (C52H82O21, MW 1043.2) is a nortriterpenoid saponin isolated from Stauntonia chinensis Decne. (Lardizabalaceae), a plant used in traditional East Asian medicine [1]. The compound belongs to a class of bidesmosidic saponins characterized by a 30-noroleanane aglycone core and distinct glycosylation patterns that influence solubility, stability, and biological recognition [2]. Primary characterization established its identity as a white powder with melting point 200–204 °C (dec.) and specific optical rotation [α]D20 +10.12° (c 0.346, CH3OH) [3].

Why Generic Nortriterpenoid Saponin Substitution Risks Invalidating Yemuoside YM12–Specific Experimental Outcomes


Nortriterpenoid saponins from Stauntonia chinensis share a common 30-noroleanane aglycone but differ critically in the number, type, and linkage positions of appended sugar residues [1]. Yemuoside YM12 possesses a 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester chain and a 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl substitution, which directly influence its aqueous solubility, membrane permeability, and recognition by carbohydrate-binding proteins such as AMPK [2]. Closely related analogs like Yemuoside YM10 contain an additional terminal rhamnose unit at the 28-position, altering both molecular weight (YM10: C58H92O25, 1093.3 g/mol) and three-dimensional conformation [3]. Substituting YM12 with a structurally distinct saponin—even one isolated from the same plant—can therefore change observed potency, solubility, and metabolic stability in cell-based or in vivo assays, confounding structure–activity relationship interpretations.

Quantitative Differentiation Evidence: Yemuoside YM12 vs. Closest Analogs and In-Class Compounds


Glycosylation Pattern Differentiates YM12 from YM10: Molecular Weight and Solubility Implications

Yemuoside YM12 and YM10 are co-isolated nortriterpenoid saponins from Stauntonia chinensis that differ in the 28-O-sugar chain. YM12 contains a β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester, whereas YM10 bears an additional terminal α-L-rhamnopyranosyl residue at the 4-position of the first glucose, resulting in a bulkier 28-O-side chain [1]. This difference is directly reflected in molecular weight and melting behavior [2].

Triterpenoid saponins Glycosylation Structural elucidation Physicochemical properties

Optical Rotation as a Purity and Identity Discriminator: YM12 vs. YM10

Specific optical rotation values provide a quantitative, instrument-verifiable metric for distinguishing YM12 from its co-occurring analog YM10 [1]. The two compounds rotate plane-polarized light in opposite directions when measured under identical solvent and concentration conditions [2].

Chiroptical properties Quality control Saponin characterization Analytical chemistry

Lack of Direct Anti-Inflammatory Activity Distinguishes YM12 from Aglycone Hederagenin

In a systematic evaluation of 12 triterpenoid glycosides from Stauntonia chinensis, the glycosylated saponins—including yemuosides YM26–35 and related compounds—failed to inhibit the release of inflammatory mediators (NO, TNF-α, IL-6) in vitro, whereas the aglycone hederagenin (compound 13) exhibited significant inhibitory activity [1]. This pattern suggests that the glycosidic moieties in YM12 and its congeners mask anti-inflammatory pharmacophores, with activity potentially requiring in vivo deglycosylation [2].

Anti-inflammatory Prodrug mechanism Nitric oxide TNF-α

Yemuoside YM12 Procurement and Application Scenarios Derived from Verified Differentiation Evidence


Structural and Physicochemical Reference Standard for Nortriterpenoid Saponin Library Construction

The well-characterized molecular weight, melting point, and optical rotation of YM12 (C52H82O21, mp 200–204 °C, [α]D20 +10.12°) [1] make it suitable as a calibration standard for analytical method development (HPLC-ELSD, UPLC-MS) when profiling Stauntonia chinensis extracts or related saponin libraries. Its distinct chiroptical signature provides a rapid, orthogonal identity confirmation step that reduces the risk of misidentification with structurally similar compounds like YM10 [2].

Metabolic Activation and Prodrug Mechanistic Studies

Because glycosylated saponins from Stauntonia chinensis lack direct anti-inflammatory activity while their aglycone counterparts (e.g., hederagenin) are active [1], YM12 can be employed as a model substrate to investigate enzymatic or microbial deglycosylation pathways. This application scenario is particularly relevant for research groups exploring the prodrug hypothesis for plant-derived glycosides or seeking to identify β-glucosidase enzymes capable of converting inactive saponins into bioactive aglycones.

Negative Control for Anti-Inflammatory High-Throughput Screening Campaigns

Given the documented inactivity of glycosylated yemuosides in NO/TNF-α/IL-6 release assays [1], YM12 may serve as a glycoside-class negative control when screening structurally related natural products for anti-inflammatory hits. Including YM12 alongside active aglycones (e.g., hederagenin) helps validate assay specificity and distinguish true hits from false positives arising from non-specific saponin-mediated membrane effects.

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